2-Amino-2-methyl-N-((3R)-2,3,4,5-tetrahydro-1-((2'-((((methylamino)carbonyl)amino)methyl)(1,1'-biphenyl)-4-yl)methyl)-2-oxo-1H-1-benzazepin-3-yl)propanamide
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Overview
Description
2-Amino-2-methyl-N-((3R)-2,3,4,5-tetrahydro-1-((2’-((((methylamino)carbonyl)amino)methyl)(1,1’-biphenyl)-4-yl)methyl)-2-oxo-1H-1-benzazepin-3-yl)propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-methyl-N-((3R)-2,3,4,5-tetrahydro-1-((2’-((((methylamino)carbonyl)amino)methyl)(1,1’-biphenyl)-4-yl)methyl)-2-oxo-1H-1-benzazepin-3-yl)propanamide typically involves multi-step organic synthesis. The process may include:
- Formation of the benzazepine core through cyclization reactions.
- Introduction of the biphenyl moiety via coupling reactions.
- Addition of the amino and methyl groups through substitution reactions.
- Final assembly of the compound through amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include:
- Use of high-throughput reactors for efficient synthesis.
- Implementation of purification techniques such as chromatography and crystallization.
- Quality control measures to ensure consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-methyl-N-((3R)-2,3,4,5-tetrahydro-1-((2’-((((methylamino)carbonyl)amino)methyl)(1,1’-biphenyl)-4-yl)methyl)-2-oxo-1H-1-benzazepin-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions may include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, nucleophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example:
- Oxidation may yield ketones or carboxylic acids.
- Reduction may yield alcohols or amines.
- Substitution may yield various substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-2-methyl-N-((3R)-2,3,4,5-tetrahydro-1-((2’-((((methylamino)carbonyl)amino)methyl)(1,1’-biphenyl)-4-yl)methyl)-2-oxo-1H-1-benzazepin-3-yl)propanamide would depend on its specific interactions with molecular targets. This may involve:
Binding to receptors: Interaction with specific receptors to modulate biological pathways.
Enzyme inhibition: Inhibition of enzymes involved in critical biochemical processes.
Signal transduction: Modulation of signaling pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other benzazepine derivatives and biphenyl-containing molecules. Examples include:
Benzazepine analogs: Compounds with similar core structures but different substituents.
Biphenyl derivatives: Molecules containing the biphenyl moiety with various functional groups.
Uniqueness
The uniqueness of 2-Amino-2-methyl-N-((3R)-2,3,4,5-tetrahydro-1-((2’-((((methylamino)carbonyl)amino)methyl)(1,1’-biphenyl)-4-yl)methyl)-2-oxo-1H-1-benzazepin-3-yl)propanamide lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties.
Properties
CAS No. |
197650-99-0 |
---|---|
Molecular Formula |
C30H35N5O3 |
Molecular Weight |
513.6 g/mol |
IUPAC Name |
2-amino-2-methyl-N-[(3R)-1-[[4-[2-[(methylcarbamoylamino)methyl]phenyl]phenyl]methyl]-2-oxo-4,5-dihydro-3H-1-benzazepin-3-yl]propanamide |
InChI |
InChI=1S/C30H35N5O3/c1-30(2,31)28(37)34-25-17-16-22-8-5-7-11-26(22)35(27(25)36)19-20-12-14-21(15-13-20)24-10-6-4-9-23(24)18-33-29(38)32-3/h4-15,25H,16-19,31H2,1-3H3,(H,34,37)(H2,32,33,38)/t25-/m1/s1 |
InChI Key |
DIWDGCJUJQGVOU-RUZDIDTESA-N |
Isomeric SMILES |
CC(C)(C(=O)N[C@@H]1CCC2=CC=CC=C2N(C1=O)CC3=CC=C(C=C3)C4=CC=CC=C4CNC(=O)NC)N |
SMILES |
CC(C)(C(=O)NC1CCC2=CC=CC=C2N(C1=O)CC3=CC=C(C=C3)C4=CC=CC=C4CNC(=O)NC)N |
Canonical SMILES |
CC(C)(C(=O)NC1CCC2=CC=CC=C2N(C1=O)CC3=CC=C(C=C3)C4=CC=CC=C4CNC(=O)NC)N |
Synonyms |
2-amino-2-methyl-N-(2,3,4,5-tetrahydro-1-((2'-((((methylamino)carbonyl)amino)methyl)(1,1'-biphenyl)-4-yl)methyl)-2-oxo-1H-benzazepin-3-yl)propanamide hydrochloride L 739,943 L 739943 L-739,943 L-739943 |
Origin of Product |
United States |
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